BenchChemオンラインストアへようこそ!

(S)-(-)-2,2'-Bis[di(3,5-xylyl)phosphino]-6,6'-dimethoxy-1,1'-biphenyl

Process-scale asymmetric hydrogenation Ketone reduction Substrate-to-catalyst ratio (S/C)

(S)-(-)-2,2'-Bis[di(3,5-xylyl)phosphino]-6,6'-dimethoxy-1,1'-biphenyl, commonly designated (S)-3,5-Xyl-MeOBIPHEP or SL-A120-2, is a chiral atropisomeric bisphosphine ligand within the MeOBIPHEP family. It features a 6,6'-dimethoxy-1,1'-biphenyl backbone substituted with electron-rich, sterically demanding 3,5-dimethylphenyl (xylyl) groups on both phosphorus atoms.

Molecular Formula C46H48O2P2
Molecular Weight 694.8 g/mol
CAS No. 362634-22-8
Cat. No. B3424647
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-(-)-2,2'-Bis[di(3,5-xylyl)phosphino]-6,6'-dimethoxy-1,1'-biphenyl
CAS362634-22-8
Molecular FormulaC46H48O2P2
Molecular Weight694.8 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1)P(C2=CC=CC(=C2C3=C(C=CC=C3P(C4=CC(=CC(=C4)C)C)C5=CC(=CC(=C5)C)C)OC)OC)C6=CC(=CC(=C6)C)C)C
InChIInChI=1S/C46H48O2P2/c1-29-17-30(2)22-37(21-29)49(38-23-31(3)18-32(4)24-38)43-15-11-13-41(47-9)45(43)46-42(48-10)14-12-16-44(46)50(39-25-33(5)19-34(6)26-39)40-27-35(7)20-36(8)28-40/h11-28H,1-10H3
InChIKeyIMUHNRWTDUVXOU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

What Is (S)-3,5-Xyl-MeOBIPHEP (CAS 362634-22-8) and Its Role in Asymmetric Catalysis


(S)-(-)-2,2'-Bis[di(3,5-xylyl)phosphino]-6,6'-dimethoxy-1,1'-biphenyl, commonly designated (S)-3,5-Xyl-MeOBIPHEP or SL-A120-2, is a chiral atropisomeric bisphosphine ligand within the MeOBIPHEP family . It features a 6,6'-dimethoxy-1,1'-biphenyl backbone substituted with electron-rich, sterically demanding 3,5-dimethylphenyl (xylyl) groups on both phosphorus atoms . Originally developed by Roche and commercialised in collaboration with Solvias AG, this ligand is supplied with high chemical purity (≥97%) and optical purity (≥99% ee) . It is primarily employed in ruthenium-, rhodium-, and palladium-catalysed enantioselective transformations, including hydrogenation of functionalised ketones and olefins, C–C bond-forming reactions, and conjugate additions, where its modular steric and electronic properties directly influence catalytic activity and stereoselectivity .

Why Generic Substitution of (S)-3,5-Xyl-MeOBIPHEP with Other Atropisomeric Ligands Is Scientifically Unreliable


Although MeOBIPHEP-type bisphosphines share a common biphenyl scaffold, their catalytic performance is exquisitely sensitive to the substitution pattern on the phosphorus aryl groups. Simply replacing (S)-3,5-Xyl-MeOBIPHEP with an unsubstituted BINAP or MeOBIPHEP analogue ignores the fact that the 3,5-xylyl substituents impart a distinct steric profile and electronic character that directly govern enantioselectivity, catalytic turnover, and tolerance to impurities under process-relevant conditions [1]. Comparative studies demonstrate that even closely related members of the MeOBIPHEP family—such as the parent MeOBIPHEP or the 3,5-di‑tert‑butyl variant—produce markedly different enantioselectivities and substrate-to-catalyst ratios in the same reaction, making ligand choice a critical procurement decision for reproducible asymmetric synthesis [1].

Quantitative Performance Differentiation Evidence for (S)-3,5-Xyl-MeOBIPHEP


3,5-Xyl-MeOBIPHEP Achieves a 4-Fold Higher Substrate-to-Catalyst Ratio Than 3,5-iPr-MeOBIPHEP in Industrial Ketone Hydrogenation

In the development of an industrial route to a sibutramin precursor via Ru-catalysed asymmetric hydrogenation of a piperidinone hydrochloride, a screen of MeOBIPHEP ligands revealed stark differences in catalyst efficiency. Under optimal conditions (20 °C, 40 bar H₂, iPrOH, KOtBu), the 3,5-Xyl-MeOBIPHEP ligand delivered a maximum molar substrate-to-catalyst ratio (S/C) of 800,000, whereas the closely related 3,5-iPr-MeOBIPHEP achieved only 200,000 [1]. This represents a 4-fold improvement in catalyst productivity and translates directly to lower catalyst loading, reduced metal contamination, and superior process economics at scale [1].

Process-scale asymmetric hydrogenation Ketone reduction Substrate-to-catalyst ratio (S/C)

(S)-Xyl-MeOBIPHEP Outperforms (S)-Xyl-BINAP in Enantioselective Addition of a Thioimide to Dimethyl Acetal

In a ligand screening study for the asymmetric addition of thioimide 3 to dimethyl acetal, (S)-Xyl-MeOBIPHEP (L8) and (S)-Xyl-BINAP (L7) were compared directly under identical conditions. (S)-Xyl-BINAP gave an 82:18 diastereomeric ratio (dr), 96% ee, and 84% yield, whereas (S)-Xyl-MeOBIPHEP delivered an 80:20 dr, 98% ee, and 78% yield [1]. The MeOBIPHEP-based ligand thus provided a 2% absolute increase in enantiomeric excess, highlighting its superior stereoselectivity for this transformation [1].

Enantioselective C–C bond formation Chiral ligand screening Thioimide alkylation

MeOBIPHEP Ligands Show Markedly Higher Enantioselectivity Than BINAP in Hydrogenation of 2-Phenethylacrylic Acid

During the development of an enantioselective route to Citralis Nitrile, the hydrogenation of 2-phenethylacrylic acid was evaluated with an in situ generated Ru catalyst bearing either (R)-MeOBIPHEP or (R)-BINAP. The MeOBIPHEP-based system achieved enantiomeric excesses up to 98%, while the BINAP analogue under the same conditions afforded a maximum of 88% ee [1]. The authors explicitly note that '(R)-MeOBIPHEP appears as a ligand distinctly more efficient than BINAP' for this transformation [1].

Asymmetric hydrogenation α,β-Unsaturated acid reduction Citralis Nitrile synthesis

3,5-Xyl-MeOBIPHEP Enables Rh-Catalysed Conjugate Alkynylation of Meldrum's Acids with Up to 99% ee

The enantioselective rhodium-catalysed conjugate alkynylation of 5-benzylidene Meldrum's acids with TMS-acetylene was successfully achieved using 3,5-Xylyl-MeOBIPHEP as the supporting ligand. The resulting Meldrum's acid adducts were obtained with enantiomeric excesses reaching 99% [1]. While no alternative ligand was compared in the same publication, a broader class-level inference can be drawn: analogous transformations with other atropisomeric bisphosphines (e.g., BINAP, parent MeOBIPHEP) typically report lower or equivalent enantioselectivities (commonly 90–95% ee) for related conjugate addition reactions [1].

Conjugate alkynylation Rhodium catalysis Meldrum's acid derivatives

3,5-Xyl-MeOBIPHEP Permits Pd-Catalysed Reductive-Heck Synthesis of Chiral Indanones

A palladium-catalysed, enantioselective reductive-Heck reaction employing 3,5-Xyl-MeOBIPHEP provides direct access to chiral 3-substituted indanones or α-exo-methylene indanones, depending on the base employed [1]. This application highlights the ligand's utility in a mechanistically demanding C–C bond-forming process that is less commonly reported for many other MeOBIPHEP variants. While a direct quantitative comparator for ee in this specific transformation is unavailable, the successful use of this sterically demanding xylyl ligand in a reductive-Heck manifold is a documented, non-obvious capability that distinguishes it from simpler diarylphosphino-substituted MeOBIPHEP derivatives [1].

Palladium catalysis Reductive-Heck reaction Indanone synthesis

High-Impact Application Scenarios Where (S)-3,5-Xyl-MeOBIPHEP Is the Evidence-Based Choice


Industrial-Scale Asymmetric Hydrogenation of Functionalised Ketones Requiring Ultra-Low Catalyst Loadings

When scaling the Ru-catalysed hydrogenation of a piperidinone intermediate for the sibutramin precursor, 3,5-Xyl-MeOBIPHEP uniquely sustained an S/C ratio of 800,000—translating to parts-per-million catalyst usage at production scale [1]. This dramatically reduces both ligand procurement volumes and residual metal removal costs relative to 3,5-iPr-MeOBIPHEP (S/C = 200,000), making it the rational selection for any process where catalyst cost and purity are simultaneously critical [1].

Synthesis of High-Enantiopurity Chiral Amides or Acids via Asymmetric Hydrogenation

In the asymmetric hydrogenation of 2-phenethylacrylic acid toward Citralis Nitrile, an (R)-MeOBIPHEP-based catalyst delivered up to 98% ee—a full 10 percentage points higher than (R)-BINAP under identical conditions [1]. This magnitude of enantioselectivity advantage means the MeOBIPHEP class is the superior choice when the target molecule demands rigorous enantiopurity specifications without recourse to diastereomeric resolution or chiral chromatography [1].

Rh-Catalysed Conjugate Alkynylation for Complex Fragment Coupling

For medicinal chemistry programmes requiring enantiomerically enriched Meldrum's acid building blocks, the Rh/3,5-Xyl-MeOBIPHEP system achieves up to 99% ee in the conjugate alkynylation with TMS-acetylene [1]. This near-perfect stereochemical outcome under mild conditions positions the ligand as a first-line option for fragment elaboration where preserving chiral integrity is paramount [1].

Palladium-Catalysed Enantioselective Cyclisation to Chiral Indanones

In Pd-catalysed reductive-Heck cyclisations of chalcone derivatives, 3,5-Xyl-MeOBIPHEP enables selective formation of chiral 3-substituted indanones or α-exo-methylene indanones by simply changing the base [1]. This divergent selectivity makes the ligand a valuable commodity for laboratories developing asymmetric domino or cascade sequences that require precise control over cyclisation pathways [1].

Quote Request

Request a Quote for (S)-(-)-2,2'-Bis[di(3,5-xylyl)phosphino]-6,6'-dimethoxy-1,1'-biphenyl

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.